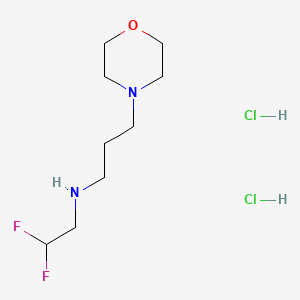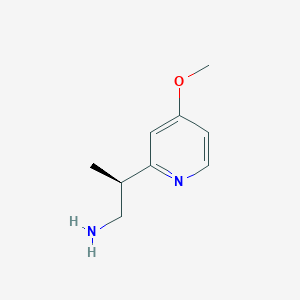![molecular formula C28H20N2OS B2498253 (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide CAS No. 324061-25-8](/img/structure/B2498253.png)
(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of substances that have been explored for their interesting chemical and physical properties, including vibrational, electronic, and nonlinear optical properties, as well as their reactivity towards different organic substrates. The synthesis, molecular structure, chemical reactions, and properties of similar compounds have been studied to understand their potential applications and behaviors.
Synthesis Analysis
The synthesis of related compounds often involves complex chemical reactions, including the use of cyclic voltammetry and density functional theory (DFT) calculations to determine molecular geometries, vibrational frequencies, infrared intensities, and Raman activities. These methods provide a deep understanding of the compound's formation and its structural characteristics (Rao, Mohan, & Veeraiah, 2015).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and potential applications of chemical compounds. Techniques such as single crystal X-ray diffraction studies, FT-IR, and FT-Raman spectroscopic measurements are employed to elucidate the bond lengths, bond angles, and overall geometry of the molecules. These analyses reveal the detailed molecular structure and help in predicting the behavior of compounds under different conditions.
Chemical Reactions and Properties
The reactivity of compounds similar to "(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide" towards a variety of organic substrates has been classified through insertion, addition, and cycloaddition reactions, showcasing their potential as nucleophilic carbenes. Such studies are vital for understanding how these compounds can be utilized in chemical syntheses and reactions (Enders, Breuer, Runsink, & Teles, 1996).
Physical Properties Analysis
The physical properties, such as solubility, thermal stability, and crystalline structure, are determined through various analytical techniques. Studies on similar compounds have shown that they can be amorphous or semicrystalline and exhibit significant thermal stability, which is crucial for their application in materials science (Spiliopoulos & Mikroyannidis, 1997).
Scientific Research Applications
Synthesis and Diuretic Activity A study conducted by Yar and Ansari (2009) focused on the synthesis of a series of compounds including N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide. This compound was evaluated for its diuretic activity, with promising results observed (Yar & Ansari, 2009).
Antimicrobial and Antioxidant Properties Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds, including derivatives of the target compound. These compounds were applied to polyester fabrics, showing high efficiency in in vitro antioxidant activity, antitumor activity, and antimicrobial activity (Khalifa et al., 2015).
N-Heterocyclic Carbenes Synthesis Jonek, Diekmann, and Ganter (2015) investigated the syntheses of N-heterocyclic carbene (NHC) compounds, which led to the creation of various sulfur and selenium adducts as well as a range of metal complexes. This research opens avenues for the use of these compounds in various chemical reactions and materials (Jonek et al., 2015).
Microwave-Assisted Synthesis Khankischpur and Kurz (2008) reported a microwave-assisted synthesis method for 5-functionalized 1,2,4-triazolium ylides, starting from N′,N′-disubstituted carbohydrazonamides. This method provides an efficient and rapid way to synthesize these compounds (Khankischpur & Kurz, 2008).
Antibacterial and Antifungal Activity Kumbhare et al. (2013) synthesized novel derivatives of the target compound, evaluating them for in vitro antibacterial and antifungal activities. Their study revealed significant antimicrobial properties, indicating potential applications in fighting infections (Kumbhare et al., 2013).
Potential as ACAT Inhibitors Romeo et al. (1999) explored the synthesis of N-(4,5-diphenylthiazol-2-yl) compounds as potential acyl-CoA: cholesterol O-acyltransferase (ACAT) inhibitors. This study indicates the potential of these compounds in the treatment of diseases related to cholesterol metabolism (Romeo et al., 1999).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2OS/c31-27(24-18-16-21(17-19-24)20-10-4-1-5-11-20)30-28-29-25(22-12-6-2-7-13-22)26(32-28)23-14-8-3-9-15-23/h1-19H,(H,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORIRLKWZBYXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2498171.png)
![2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B2498172.png)


![1-[4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2498176.png)


![4,8-Bis(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2498182.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2498187.png)
![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2498188.png)


![2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2498192.png)